molecular formula C14H19NO2 B3168174 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid CAS No. 926264-55-3

4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid

Cat. No. B3168174
CAS RN: 926264-55-3
M. Wt: 233.31 g/mol
InChI Key: DOQZFLXNYNDVGT-UHFFFAOYSA-N
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Description

4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid is a compound that is used as an intermediate in pharmaceutical synthesis . It is also known as Imatinib intermediate .


Molecular Structure Analysis

The molecular formula of 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid is C13H18N2O2 . The InChI code is 1S/C13H18N2O2/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17/h2-5H,6-10H2,1H3,(H,16,17) .


Physical And Chemical Properties Analysis

The compound is a white solid . It has a molecular weight of 307.22 . It is soluble in water and slightly soluble in methanol when heated . The compound is hygroscopic and should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

5-HT6 Receptor Antagonists

The compound has been used in the synthesis of a novel class of 5-HT6 Receptor Antagonists . These antagonists are known to improve cognitive function in numerous animal models . The lead compound from this series shows potent in vitro binding affinity, functional antagonistic activity at 5-HT6R, good pharmacokinetic profile, excellent selectivity and no Cytochrome P450 liabilities .

Cognitive Function Improvement

Studies have found that known 5-HT6R antagonists have selectively increased glutamate and acetylcholine levels in the brain, a phenomenon associated with learning and memory . This suggests that the compound could potentially provide effective treatment towards cognitive dysfunction associated with Alzheimer’s disease .

Neurological Disorders Treatment

The compound could be used in the development of better treatment options for cognitive decline, which is a defining symptom of many severe neurological disorders, such as Alzheimer’s disease (AD), Schizophrenia, Parkinson’s disease (PD), etc .

Pharmacokinetic Profile

The compound shows a good pharmacokinetic profile, which means it has favorable absorption, distribution, metabolism, and excretion (ADME) properties . This makes it a promising candidate for further drug development.

Chemical Synthesis

The compound can be used as a building block in chemical synthesis. For example, it has been used in the synthesis of [3-[(1-Methylpiperidin-4-yl) methyl] arylsulfonyl]-1H-indole derivatives .

Drug Discovery

Given its potent in vitro binding affinity, functional antagonistic activity at 5-HT6R, good pharmacokinetic profile, excellent selectivity and no Cytochrome P450 liabilities, the compound could be a valuable tool in drug discovery .

Safety and Hazards

The compound is classified as harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . The safety pictograms associated with this compound are GHS07, and the hazard statements are H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-[(4-methylpiperidin-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-6-8-15(9-7-11)10-12-2-4-13(5-3-12)14(16)17/h2-5,11H,6-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQZFLXNYNDVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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